Benzoguanamine

Catalog No.
S594051
CAS No.
91-76-9
M.F
C9H9N5
C6H5(C3N3)(NH2)2
M. Wt
187.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoguanamine

CAS Number

91-76-9

Product Name

Benzoguanamine

IUPAC Name

6-phenyl-1,3,5-triazine-2,4-diamine

Molecular Formula

C9H9N5
C6H5(C3N3)(NH2)2

Molecular Weight

187.2 g/mol

InChI

InChI=1S/C9H9N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14)

InChI Key

GZVHEAJQGPRDLQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N

solubility

0.00 M
SOL IN METHYL CELLOSOLVE; INSOL IN BENZENE
0.06% IN WATER @ 22 °C; 0.6% IN WATER @ 100 °C
> 10% in ethanol
> 10% in ethyl ether
Soluble dilute hydrochloric acid; practically insoluble in chloroform, ethyl acetate.
Slightly soluble in trifluoroacetic acid.
Solubility at 20 °C, g/l: 0.3 in water, 18.0 in acetone, 0.3 in benzene, 120.0 in dimethylformamide.
Solubility in water, g/100ml at 20 °C: 0.03 (very poor)

Synonyms

6-phenyl-1,3,5-triazine-2,4-diamine

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N

The exact mass of the compound Benzoguanamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 msol in methyl cellosolve; insol in benzene0.06% in water @ 22 °c; 0.6% in water @ 100 °c> 10% in ethanol> 10% in ethyl ethersoluble dilute hydrochloric acid; practically insoluble in chloroform, ethyl acetate.slightly soluble in trifluoroacetic acid.solubility at 20 °c, g/l: 0.3 in water, 18.0 in acetone, 0.3 in benzene, 120.0 in dimethylformamide.solubility in water, g/100ml at 20 °c: 0.03 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3267. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzoguanamine (2,4-Diamino-6-phenyl-1,3,5-triazine) is a triazine derivative primarily used as a comonomer and crosslinking modifier in thermosetting resins, such as those based on melamine-formaldehyde (MF) and urea-formaldehyde (UF). Structurally similar to melamine, one of its three amino groups is replaced by a non-reactive phenyl group. This key difference reduces its crosslinking functionality from three to two, which fundamentally alters the final properties of the polymer network. This modification is leveraged in industrial coatings, laminates, and molding compounds to impart specific performance characteristics like improved flexibility, chemical resistance, and surface gloss compared to standard melamine-based systems.

Direct substitution of benzoguanamine with melamine is impractical in formulations where specific performance outcomes are critical. The presence of the phenyl group and the reduction in amine functionality from three (in melamine) to two means that benzoguanamine produces resins with a lower crosslink density. This structural difference directly translates to enhanced film flexibility and toughness, a key reason for its selection over the more rigid and brittle networks formed by melamine. Furthermore, the hydrophobic phenyl group improves properties such as gloss, adhesion, and resistance to water and alkaline chemicals, which are not achievable with melamine alone. Attempting a 1-to-1 substitution would require significant reformulation and would fail to replicate these targeted performance enhancements.

Enhanced Mechanical Flexibility in Cured Resins

Incorporating benzoguanamine into melamine-urea-formaldehyde (MUF) resins significantly improves the flexibility of the final cured product. In a study on binders for agglomerated cork panels, the flexibility was assessed using a mandrel bend test. Panels bonded with a standard MUF resin failed (cracked) when bent 180° over an 18 mm diameter mandrel. In contrast, panels bonded with an MUF resin where melamine was partially replaced by benzoguanamine could be bent 180° over a much smaller 12 mm diameter mandrel without failure, demonstrating a substantial increase in flexibility.

Evidence DimensionFlexibility (Minimum Mandrel Bend Diameter for 180° bend without failure)
Target Compound Data12 mm (for Benzoguanamine-modified MUF resin)
Comparator Or Baseline18 mm (for standard Melamine-Urea-Formaldehyde resin)
Quantified Difference33% reduction in minimum bend diameter, indicating higher flexibility
ConditionsAgglomerated cork panels bonded with MUF vs. Benzoguanamine-modified MUF resins.

For applications requiring durable, non-brittle materials like flexible laminates or coatings on non-rigid substrates, this improved flexibility prevents cracking and material failure.

Improved Thermal Stability at Low Modification Ratios

When used as a modifier in melamine-formaldehyde (MF) resins for paper laminates, a small addition of benzoguanamine can enhance thermal stability. Thermogravimetric analysis (TGA) showed that paper impregnated with a standard MF resin had a temperature for 5% weight loss (T5%) of 258.8 °C. By replacing just 5% of the melamine with benzoguanamine (MF-BG5), the T5% increased to 267.4 °C. However, higher substitution levels (10% and 15%) negatively affected thermal stability, indicating an optimal modification window for this property.

Evidence DimensionThermal Decomposition Temperature (T5%, °C)
Target Compound Data267.4 °C (for 5% Benzoguanamine-modified MF resin)
Comparator Or Baseline258.8 °C (for standard MF resin)
Quantified Difference8.6 °C increase in onset decomposition temperature
ConditionsThermogravimetric analysis (TGA) of impregnated paper for low-pressure laminates.

This improved thermal stability, even with minor additions, is critical for producing laminates and molded parts that better withstand heat during manufacturing and end-use, reducing degradation.

Significantly Enhanced Flame Retardancy in Laminates

The incorporation of benzoguanamine into melamine-formaldehyde (MF) resins can substantially improve the flame-retardant properties of impregnated papers used in laminates. In cone calorimetry tests, paper treated with a 5% benzoguanamine-modified MF resin (MF-BG5) exhibited a peak heat release rate (P-HRR) of 137.9 kW/m². This was a significant reduction compared to the 178.6 kW/m² measured for paper treated with a standard MF resin. The Limiting Oxygen Index (LOI) also increased to over 30% for the MF-BG5 paper, indicating superior fire resistance.

Evidence DimensionPeak Heat Release Rate (P-HRR, kW/m²)
Target Compound Data137.9 kW/m² (for 5% Benzoguanamine-modified MF resin)
Comparator Or Baseline178.6 kW/m² (for standard MF resin)
Quantified Difference22.8% reduction in peak heat release rate
ConditionsCone calorimetry analysis of impregnated paper for low-pressure laminates.

For applications in construction, transportation, and electronics, a lower heat release rate is a critical safety parameter that slows fire spread, making benzoguanamine a key component for developing safer materials.

Improved Resin Storage Stability for Manufacturing Workflows

In manufacturing settings, the pot life and storage stability of liquid resins are critical for process efficiency. Research shows that partially replacing melamine with benzoguanamine during resin synthesis can significantly extend storage stability. An unmodified melamine-formaldehyde resin had a stability of only 1 day before undesirable changes (e.g., cloudiness) occurred. By adding benzoguanamine in the later stages of the reaction, the resulting resins demonstrated improved storage stability of 4 days or more.

Evidence DimensionLiquid Resin Storage Stability (Days)
Target Compound Data≥ 4 days (for Benzoguanamine-modified MF resin)
Comparator Or Baseline1 day (for unmodified MF resin)
Quantified DifferenceAt least a 300% increase in storage stability
ConditionsStorage of liquid melamine-formaldehyde resin at ambient conditions.

Longer storage stability reduces material waste, allows for larger batch production, and provides greater flexibility in manufacturing schedules, directly impacting operational costs and efficiency.

High-Performance Automotive and Appliance Coatings

For industrial baking enamels and topcoats that require superior gloss, flexibility, and chemical resistance. The lower crosslink density imparted by benzoguanamine improves film flexibility to resist chipping and cracking, while the phenyl group enhances gloss and provides stability against alkaline detergents.

Flexible and Decorative Laminates for Furniture and Flooring

In the production of high-pressure or low-pressure laminates where post-forming or installation on curved surfaces is required. Benzoguanamine's ability to increase resin flexibility prevents the brittleness associated with pure melamine resins, reducing the likelihood of fracture during bending and handling.

Flame-Retardant Binders for Construction and Insulating Materials

As a comonomer in resins used for paper impregnation and composites where enhanced fire safety is a primary requirement. The demonstrated ability of benzoguanamine to lower the heat release rate and increase the limiting oxygen index makes it a suitable choice for applications governed by strict fire codes.

Stain-Resistant Molding Compounds for Tableware

In the formulation of glazing resins for molded articles like coffee cups and plates. The inclusion of benzoguanamine has been shown to significantly enhance resistance to staining from substances like coffee, a known issue with standard melamine-formaldehyde surfaces.

Physical Description

DryPowder
WHITE CRYSTALS OR POWDER.

Color/Form

CRYSTALS
NEEDLES OR PRISMS FROM ALCOHOL

XLogP3

1.4

Density

1.40 @ 25 °C/4 °C
1.42 g/cm³

LogP

1.36 (LogP)
log Kow= 1.36
1.38

Appearance

Powder

Melting Point

226.5 °C
227-228 °C
228 °C

UNII

B9E2Q3VTUB

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

SINCE CHLOROSIS IS THE FIRST SIGN OF THE EFFECT OF TRIAZINES ON PLANTS, INTERFERENCE WITH CARBON DIOXIDE ASSIMILATION & SUGAR FORMATION CAN BE EXPECTED. STUDIES SHOWING THAT HILL REACTION IS INHIBITED CONFIRMED THIS. /TRIAZINES/
... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/

Pictograms

Irritant

Irritant

Other CAS

91-76-9
68002-26-6

Wikipedia

Benzoguanamine

Methods of Manufacturing

PREPARED FROM BENZONITRILE & DICYANDIAMIDE IN PRESENCE OF SODIUM & LIQUID AMMONIA. FROM BENZONITRILE & DICYANDIAMIDE IN PRESENCE OF POTASSIUM HYDROXIDE & METHYL CELLOSOLVE.

General Manufacturing Information

Paint and coating manufacturing
Synthetic dye and pigment manufacturing
1,3,5-Triazine-2,4-diamine, 6-phenyl-: ACTIVE

Interactions

2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE PROTECTED CHICKS AGAINST THE ACTIONS OF PICROTOXIN, LEPTAZOL & STRYCHNINE HYDROCHLORIDE.

A 1:1 cocrystal of 4-(dimethylamino)benzaldehyde and 6-phenyl-1,3,5-triazine-2,4-diamine

Mohammad Hossein Habibi, Mahmoud Zendehdel, Kazem Barati, Ross W Harrington, William Clegg
PMID: 17675699   DOI: 10.1107/S0108270107031307

Abstract

The crystal structure of the title compound, C(9)H(11)NO.C(9)H(9)N(5), contains one molecule of each component in the asymmetric unit. Approximately planar clusters of four molecules are formed by N-H...N and N-H...O hydrogen bonds, and further N-H...N hydrogen bonds link adjacent clusters to form pleated ribbons. pi-pi interactions are found between triazine and aldehyde benzene rings in different clusters, generating stacks along the monoclinic b axis. The intramolecular geometry of the two components is similar to that found in other crystal structures containing these molecules. Both molecules are approximately planar, except for methyl H atoms, with a small twist about the C-C bond linking the phenyl and triazine rings.


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